molecular formula C19H18N2 B6303465 2-Ethyl-6-phenyl-3-phenylamino-pyridine CAS No. 2055683-18-4

2-Ethyl-6-phenyl-3-phenylamino-pyridine

Cat. No.: B6303465
CAS No.: 2055683-18-4
M. Wt: 274.4 g/mol
InChI Key: MJWUOZMWMSLYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-phenyl-3-phenylamino-pyridine is a complex organic compound with a unique molecular structure. This compound is characterized by the presence of a pyridine ring substituted with ethyl, phenyl, and phenylamino groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Ethyl-6-phenyl-3-phenylamino-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyridine with phenylamine in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

2-Ethyl-6-phenyl-3-phenylamino-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethyl-6-phenyl-3-phenylamino-pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-phenyl-3-phenylamino-pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Ethyl-6-phenyl-3-phenylamino-pyridine can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in drug discovery for their biological activity.

    Indole derivatives: Known for their diverse biological activities, indole derivatives share some structural similarities with this compound.

    Diazine alkaloids: These compounds contain two nitrogen atoms in their ring structure and are used in various pharmacological applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which differentiate it from these similar compounds.

Properties

IUPAC Name

2-ethyl-N,6-diphenylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2/c1-2-17-19(20-16-11-7-4-8-12-16)14-13-18(21-17)15-9-5-3-6-10-15/h3-14,20H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWUOZMWMSLYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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